4-Fluoro-2,6-dimethylphenol

Description

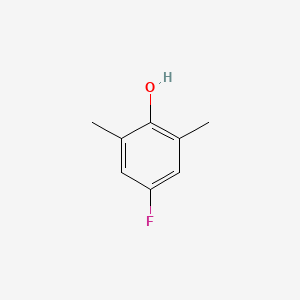

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRDTVFZITZMFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40503666 | |

| Record name | 4-Fluoro-2,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2338-56-9 | |

| Record name | 4-Fluoro-2,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Analysis of 4-Fluoro-2,6-dimethylphenol: A Technical Guide

Introduction

4-Fluoro-2,6-dimethylphenol is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structural features, including the fluorine atom, hydroxyl group, and methyl substituents on the phenyl ring, give rise to a unique spectroscopic fingerprint. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the elucidation of its role in chemical reactions and biological interactions.

This technical guide provides a detailed overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of the spectral data is grounded in fundamental principles and aims to provide researchers, scientists, and drug development professionals with a comprehensive reference for this compound.

Molecular Structure and Key Features

The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The key structural elements to consider are:

-

Aromatic Ring: A benzene ring substituted with a hydroxyl group, a fluorine atom, and two methyl groups.

-

Hydroxyl Group (-OH): This functional group is expected to show a characteristic proton signal in ¹H NMR and a distinct stretching vibration in the IR spectrum.

-

Fluorine Atom (-F): The presence of fluorine, a spin-active nucleus (¹⁹F), will lead to characteristic couplings in both ¹H and ¹³C NMR spectra.

-

Methyl Groups (-CH₃): Two equivalent methyl groups are present, which will give rise to a single, intense signal in the ¹H NMR spectrum.

Caption: Molecular structure of this compound.

Spectroscopic Data and Interpretation

A comprehensive search of publicly available spectroscopic databases and scientific literature was conducted to obtain the NMR, IR, and MS data for this compound.

Important Note: Despite an exhaustive search, experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound could not be located in publicly accessible databases such as the Spectral Database for Organic Compounds (SDBS) or in the surveyed scientific literature. The following sections are therefore based on predicted and expected spectral characteristics derived from the known effects of the substituent groups on the phenol scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.7-6.9 | Doublet (d) | 2H | H-3, H-5 (Aromatic) |

| ~4.5-5.5 | Singlet (s) | 1H | -OH |

| ~2.2 | Singlet (s) | 6H | 2 x -CH₃ |

Interpretation:

-

Aromatic Protons (H-3, H-5): Due to the symmetry of the molecule, the two protons on the aromatic ring are chemically equivalent. They are expected to appear as a doublet due to coupling with the fluorine atom at position 4. The electron-donating effects of the hydroxyl and methyl groups, and the electron-withdrawing effect of the fluorine atom, will influence their exact chemical shift.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature. It is expected to be a broad singlet.

-

Methyl Protons (-CH₃): The two methyl groups at positions 2 and 6 are equivalent and will therefore resonate as a single, sharp peak with an integration of 6H.

| Chemical Shift (δ) ppm | Assignment |

| ~155-160 (d, ¹JCF ≈ 240 Hz) | C-4 |

| ~148-152 | C-1 |

| ~128-132 (d, ³JCF ≈ 8 Hz) | C-3, C-5 |

| ~123-127 (d, ²JCF ≈ 20 Hz) | C-2, C-6 |

| ~16-20 | -CH₃ |

Interpretation:

-

C-4 (Carbon attached to Fluorine): This carbon will exhibit a large one-bond coupling constant (¹JCF) with the fluorine atom, resulting in a doublet. Its chemical shift will be significantly downfield due to the electronegativity of fluorine.

-

C-1 (Carbon attached to Hydroxyl): This carbon will also be deshielded due to the attached oxygen atom.

-

C-3, C-5: These carbons will show a smaller three-bond coupling (³JCF) to the fluorine atom.

-

C-2, C-6: These carbons, ortho to the fluorine, will exhibit a two-bond coupling (²JCF).

-

Methyl Carbons (-CH₃): The two equivalent methyl carbons will appear as a single peak in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3200 | Broad | O-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2970-2850 | Medium | Aliphatic C-H stretch |

| ~1600, ~1470 | Strong | Aromatic C=C stretch |

| ~1260-1000 | Strong | C-F stretch |

| ~1200 | Strong | C-O stretch |

Interpretation:

-

O-H Stretch: A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹.

-

C=C Stretch: The aromatic ring will show characteristic stretching vibrations around 1600 and 1470 cm⁻¹.

-

C-F Stretch: A strong absorption band in the fingerprint region, typically between 1260-1000 cm⁻¹, is indicative of the C-F bond.

-

C-O Stretch: The C-O stretching vibration of the phenol will also appear in the fingerprint region, around 1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted MS Data:

| m/z | Interpretation |

| 140 | Molecular ion (M⁺) |

| 125 | [M - CH₃]⁺ |

| 97 | [M - CH₃ - CO]⁺ |

Interpretation:

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at an m/z value corresponding to the molecular weight of this compound (140.15 g/mol ).

-

Fragmentation: Common fragmentation pathways for phenols include the loss of a methyl group to form a stable benzylic cation ([M - CH₃]⁺ at m/z 125). Subsequent loss of carbon monoxide (CO) from the phenoxy radical cation is also a plausible fragmentation pathway.

Experimental Protocols

While specific experimental data for this compound is not available, the following are generalized, best-practice protocols for acquiring high-quality spectroscopic data for a similar organic compound.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Tune and shim the instrument.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

IR Data Acquisition

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Liquid/Solution: Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl, KBr).

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure solvent.

-

Record the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final spectrum.

-

MS Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.

-

Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions.

Caption: General workflow for spectroscopic analysis.

Conclusion

A Technical Guide to the Solubility of 4-Fluoro-2,6-dimethylphenol in Organic Solvents: A Predictive and Experimental Approach

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for understanding and predicting the solubility of 4-Fluoro-2,6-dimethylphenol in a range of organic solvents. In the absence of extensive empirical solubility data in publicly available literature, this guide emphasizes a powerful predictive tool, the Hansen Solubility Parameters (HSP), to empower researchers with a rational approach to solvent selection. Furthermore, it details established experimental protocols for the validation of these predictions, ensuring scientific rigor in practical applications.

Introduction: The Critical Role of Solubility in Research and Development

The solubility of a chemical compound is a fundamental physicochemical property that governs its behavior in various applications, from chemical synthesis and purification to formulation and biological assays. For a molecule like this compound, which holds potential as a building block in medicinal chemistry and materials science, a thorough understanding of its solubility profile is paramount. Poor solubility can lead to challenges in reaction kinetics, purification efficiency, and the development of effective formulations.

This guide moves beyond a simple listing of solubility data. Instead, it provides a robust scientific framework that enables researchers to predict and understand the underlying intermolecular forces that dictate the solubility of this compound. By leveraging the principles of "like dissolves like," we can systematically approach solvent selection, saving valuable time and resources.

Physicochemical Properties of this compound

A foundational understanding of the target molecule's properties is essential for predicting its solubility. This compound is a substituted phenol with a unique combination of functional groups that influence its interactions with solvents.

| Property | Value | Source |

| Molecular Formula | C₈H₉FO | [1][2] |

| Molecular Weight | 140.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Structure | ||

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 (Oxygen and Fluorine) |

The key structural features influencing solubility are:

-

Aromatic Ring: The benzene ring is inherently nonpolar and contributes to solubility in aromatic and other nonpolar solvents.

-

Hydroxyl Group (-OH): This group is polar and capable of acting as a hydrogen bond donor, promoting solubility in protic and polar aprotic solvents.

-

Methyl Groups (-CH₃): These groups are nonpolar and increase the lipophilicity of the molecule.

-

Fluorine Atom (-F): While fluorine is highly electronegative, its contribution to polarity in an aromatic system can be complex. It can act as a weak hydrogen bond acceptor.

The interplay of these features suggests that this compound will exhibit a nuanced solubility profile, with significant solubility in a range of solvents of varying polarities.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, we can employ the powerful concept of Hansen Solubility Parameters (HSP).[3][4] HSP theory is based on the principle that the total cohesive energy of a substance can be divided into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be characterized by a unique set of three HSP values (δd, δp, δh), which represent a point in a three-dimensional "Hansen space." The fundamental principle of HSP is that substances with similar HSP values are likely to be miscible.[3]

The "distance" (Ra) between two substances in Hansen space is calculated using the following equation:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of solubility. For a given solute, a "solubility sphere" can be defined with a radius R₀. Solvents that fall within this sphere (i.e., Ra < R₀) are considered good solvents for that solute.

Estimating the Hansen Solubility Parameters of this compound

A reasonable starting point for estimation is the known HSP values for the structurally similar compound, 2,6-dimethylphenol .[7]

| Compound | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |

| 2,6-Dimethylphenol | 19.1 | 4.9 | 12.9 |

The introduction of a fluorine atom at the para position will subtly alter these values. The high electronegativity of fluorine will likely increase the polar component (δp) and potentially the hydrogen bonding component (δh) due to its ability to act as a hydrogen bond acceptor.

Hansen Solubility Parameters of Common Organic Solvents

The following table provides the HSP values for a range of common organic solvents, categorized by their general type. This table can be used in conjunction with the estimated HSP of this compound to predict solubility.

| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |

| Alcohols | |||

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Ketones | |||

| Acetone | 15.5 | 10.4 | 7.0 |

| Methyl Ethyl Ketone | 16.0 | 9.0 | 5.1 |

| Esters | |||

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Chlorinated Solvents | |||

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Aromatic Hydrocarbons | |||

| Toluene | 18.0 | 1.4 | 2.0 |

| Aliphatic Hydrocarbons | |||

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Cyclohexane | 16.8 | 0.0 | 0.2 |

| Ethers | |||

| Diethyl Ether | 14.5 | 2.9 | 5.1 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Amides | |||

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

Note: These values are sourced from various publicly available databases and may have slight variations depending on the source.

Predictive Solubility Assessment Workflow

The following diagram illustrates the workflow for predicting the solubility of this compound using the HSP approach.

Experimental Determination of Solubility

Theoretical predictions, while powerful, should always be validated by empirical data. The following section outlines a standard protocol for determining the thermodynamic solubility of this compound in organic solvents.

The Shake-Flask Method: A Gold Standard Protocol

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Standard Solutions: Accurately prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or methanol) for HPLC calibration.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to conduct a preliminary experiment to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles. Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the HPLC calibration curve.

-

Quantification: Analyze the diluted samples by HPLC to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the test solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental determination of solubility.

Safety Considerations

This compound, like many phenolic compounds, should be handled with care. Always consult the Safety Data Sheet (SDS) before use.[8] General safety precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This technical guide provides a comprehensive and practical framework for understanding, predicting, and experimentally determining the solubility of this compound in organic solvents. By integrating the theoretical power of Hansen Solubility Parameters with the empirical rigor of the shake-flask method, researchers can make informed decisions regarding solvent selection, leading to more efficient and successful research and development outcomes. The principles and methodologies outlined herein are broadly applicable to a wide range of organic compounds, making this guide a valuable resource for any scientist working at the interface of chemistry and materials science.

References

- 1. This compound | C8H9FO | CID 12592554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. kinampark.com [kinampark.com]

- 6. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 8. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 4-Fluoro-2,6-dimethylphenol

Authored by: Dr. Gemini, Senior Application Scientist

Foreword: In the landscape of pharmaceutical and materials science, a molecule's three-dimensional structure is the blueprint for its function. For a compound like 4-Fluoro-2,6-dimethylphenol, a substituted phenol with potential applications stemming from its unique electronic and steric properties, understanding its crystal structure is paramount. This guide provides a comprehensive, technically-grounded workflow for the determination and analysis of its single-crystal structure. We will move beyond a simple recitation of methods to explore the underlying rationale, ensuring that researchers can not only replicate the process but also adapt it to new challenges.

The Subject Molecule: this compound

This compound (C₈H₉FO) is a halogenated aromatic compound.[1][2] The presence of a fluorine atom, two methyl groups, and a hydroxyl group on the benzene ring suggests a molecule with a rich potential for intermolecular interactions, including hydrogen bonding and halogen bonding. These interactions will govern the crystal packing and, consequently, the material's bulk properties such as solubility, melting point, and stability. A definitive crystal structure analysis is therefore not merely an academic exercise but a critical step in its characterization for any potential application.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₉FO | [1] |

| Molecular Weight | 140.15 g/mol | [1] |

| CAS Number | 2338-56-9 | [2] |

| InChIKey | GNRDTVFZITZMFR-UHFFFAOYSA-N | [2] |

The Workflow: From Powder to Publication-Ready Structure

The determination of a crystal structure is a multi-stage process that demands precision at every step. The following diagram outlines the comprehensive workflow, which we will explore in detail.

References

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 4-Fluoro-2,6-dimethylphenol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Fluoro-2,6-dimethylphenol is a sterically hindered phenol whose reactivity is governed by a nuanced interplay of electronic and steric effects. The two ortho-methyl groups provide significant steric shielding to the hydroxyl group and the adjacent aromatic positions, while electronically donating electron density to the ring. In contrast, the para-fluoro substituent exerts a strong, electron-withdrawing inductive effect, which modulates the acidity of the phenolic proton and the nucleophilicity of the corresponding phenoxide. This guide provides an in-depth analysis of the hydroxyl group's reactivity, focusing on key transformations including O-alkylation, O-acylation, and oxidation. Detailed, field-proven protocols are provided for each reaction class, with a rationale for methodological choices to empower researchers in leveraging this versatile chemical scaffold for applications in medicinal chemistry and materials science.

Molecular Architecture and Electronic Profile

The reactivity of the hydroxyl group in this compound is not governed by the -OH group in isolation but is a direct consequence of its molecular environment. Three key structural features dictate its chemical behavior: the ortho-methyl groups, the para-fluoro substituent, and the aromatic ring itself.

-

2,6-Dimethyl Groups (Steric Hindrance & Inductive Effect): The two methyl groups flanking the hydroxyl substituent are the most defining feature of this molecule. They create a sterically congested environment around the oxygen atom. This hindrance significantly impacts the approach of bulky reagents and can influence the kinetics of reactions at the hydroxyl site. Electronically, alkyl groups are weakly electron-donating through an inductive effect (+I), which slightly destabilizes the corresponding phenoxide anion and would be expected to decrease acidity compared to phenol.

-

4-Fluoro Group (Inductive vs. Resonance Effects): The fluorine atom at the para position introduces competing electronic effects. Due to its high electronegativity, fluorine exerts a powerful electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring and through to the oxygen atom.[1][2] This effect stabilizes the negative charge of the conjugate base (phenoxide), thereby increasing the acidity of the phenolic proton.[3][4][5] Concurrently, the lone pairs on fluorine can participate in resonance, donating electron density back to the ring (+M effect). For halogens, the inductive effect is generally considered to dominate over the resonance effect in influencing acidity.[1]

-

Hydroxyl Group on an Aromatic Ring: The direct attachment of the -OH group to the benzene ring allows the oxygen's lone pairs to delocalize into the π-system. This delocalization is fundamental to the acidity of phenols, as it stabilizes the resulting phenoxide anion.[1][5]

The confluence of these factors makes this compound a "hindered phenol" with moderately enhanced acidity.

Acidity and Phenoxide Generation

| Compound | pKa | Key Substituent Effects |

| Phenol | 10.0 | Baseline |

| 2,6-Dimethylphenol | ~9.92 | Two +I methyl groups decrease acidity.[6] |

| 4-Fluorophenol | 9.89 | Dominant -I effect of fluorine increases acidity.[7] |

| This compound | Est. ~9.7-9.8 | Combination of two +I methyl groups and one strong -I fluoro group. The fluoro group's effect is expected to slightly outweigh the methyl groups, making it marginally more acidic than its non-fluorinated counterpart. |

This enhanced acidity facilitates the deprotonation of the hydroxyl group to form the corresponding sodium or potassium phenoxide, a critical first step for many subsequent nucleophilic reactions.

Protocol 2.1: Generation of Potassium 4-Fluoro-2,6-dimethylphenoxide

This protocol details the formation of the phenoxide salt, which serves as the nucleophile in O-alkylation reactions. The choice of potassium carbonate provides a moderately strong base that is easy to handle, while acetone is a suitable polar aprotic solvent.

Methodology:

-

Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

-

Solvent Addition: Add anhydrous acetone (approx. 10-15 mL per gram of phenol).

-

Base Addition: Add finely ground anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.).

-

Causality Insight: Using an excess of a solid base drives the equilibrium towards the phenoxide. Finely grinding the K₂CO₃ increases its surface area, accelerating the deprotonation.

-

-

Reaction: Stir the suspension vigorously at room temperature for 30 minutes, then heat to a gentle reflux for 1-2 hours to ensure complete deprotonation. The resulting slurry of the potassium phenoxide is typically used directly in the next step without isolation.

Key Reactions of the Hydroxyl Group

O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a robust method for forming aryl ethers from phenoxides and alkyl halides.[8][9][10] The reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion acts as the nucleophile.

Mechanistic Considerations:

-

Nucleophile: The potassium 4-fluoro-2,6-dimethylphenoxide generated in Protocol 2.1.

-

Electrophile: Primary alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide) are ideal for this reaction as they are highly susceptible to Sₙ2 attack and less prone to competing elimination reactions.[10]

-

Solvent: Polar aprotic solvents like acetone, acetonitrile (ACN), or dimethylformamide (DMF) are preferred as they solvate the cation (K⁺) but not the phenoxide anion, leaving the latter highly nucleophilic.

Protocol 3.1: Synthesis of 4-Fluoro-1-methoxy-2,6-dimethylbenzene

Methodology:

-

Phenoxide Generation: Prepare the potassium phenoxide from this compound (1.40 g, 10 mmol) and K₂CO₃ (2.76 g, 20 mmol) in anhydrous acetone (30 mL) as described in Protocol 2.1.

-

Alkylating Agent Addition: To the refluxing phenoxide slurry, add methyl iodide (CH₃I, 0.75 mL, 12 mmol, 1.2 eq.) dropwise via a syringe.

-

Causality Insight: A small excess of the alkylating agent ensures the complete consumption of the valuable phenoxide. Methyl iodide is highly reactive and its volatility necessitates addition to a refluxing solution under a condenser to prevent loss.

-

-

Reaction Monitoring: Maintain the reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-8 hours).

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts (K₂CO₃ and KI). Wash the filter cake with additional acetone.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ether product.

O-Acylation (Ester Formation)

O-acylation converts the phenol into a phenyl ester, a common protecting group strategy and a valuable synthon. The reaction typically involves an acyl chloride or anhydride.[11][12][13][14] Due to the steric hindrance of the 2,6-dimethyl groups, forcing conditions or highly reactive systems may be necessary.

Methodological Choices:

-

Base-Catalyzed (Schotten-Baumann Conditions): Using a base like pyridine or aqueous NaOH with an acyl chloride. The base neutralizes the HCl byproduct and can also act as a nucleophilic catalyst. Phase-transfer catalysis (PTC) is particularly effective for hindered phenols.[11][13]

-

Acid-Catalyzed: Strong acids can activate the acylating agent. This is less common for simple esterifications but has applications.

Protocol 3.2: Phase-Transfer Catalyzed Synthesis of 4-Fluoro-2,6-dimethylphenyl Acetate

This protocol uses a phase-transfer catalyst (PTC) like tetrabutylammonium chloride (TBAC) to shuttle the phenoxide from the aqueous phase to the organic phase, where it can react with the acyl chloride. This method is highly efficient for sterically hindered substrates.[11]

Methodology:

-

Aqueous Phase Preparation: In a 100 mL flask, dissolve this compound (1.40 g, 10 mmol) in 15 mL of 10% aqueous sodium hydroxide (NaOH). Cool the solution to 0 °C in an ice bath.

-

Organic Phase Preparation: In a separate flask, prepare a solution of acetyl chloride (0.78 mL, 11 mmol, 1.1 eq.) and tetrabutylammonium chloride (0.28 g, 1 mmol, 0.1 eq.) in 15 mL of dichloromethane (DCM). Cool this solution to 0 °C.

-

Causality Insight: The PTC is essential. It forms an ion pair with the phenoxide ([Q⁺][ArO⁻]), which is soluble in the organic DCM layer, overcoming the phase incompatibility of the reactants.

-

-

Reaction: Combine the cold aqueous and organic solutions at once and stir vigorously at 0 °C. The reaction is often very rapid.

-

Monitoring: Monitor the reaction by TLC. For many phenols, the reaction is complete in 5-15 minutes.[11]

-

Workup: Pour the reaction mixture into 50 mL of ice water. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude ester can be purified by column chromatography if necessary.

Oxidation

As a hindered phenol, this compound is an effective radical scavenger. One-electron oxidation of the hydroxyl group generates a phenoxy radical that is sterically protected by the ortho-methyl groups, lending it significant stability. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful oxidant commonly used for this transformation.[15][16][17]

Mechanism: The reaction proceeds via a hydride transfer or a single-electron transfer (SET) mechanism, where the phenol donates an electron (and then a proton) to DDQ, resulting in the formation of the stable phenoxy radical and the DDQ hydroquinone (DDQH₂).[15][17][18]

Protocol 3.3: Oxidation with DDQ

Methodology:

-

Reaction Setup: In a clean, dry flask, dissolve this compound (1.0 eq.) in an inert solvent such as dichloromethane (DCM) or benzene under an inert atmosphere (N₂ or Ar).

-

Oxidant Addition: Add a solution of DDQ (1.0-1.2 eq.) in the same solvent dropwise at room temperature. A color change is typically observed as the charge-transfer complex forms, followed by the reaction.

-

Causality Insight: DDQ is a powerful electron acceptor and can form colored charge-transfer complexes with electron-rich phenols prior to oxidation.[17] The reaction is often fast at room temperature.

-

-

Reaction: Stir the mixture for 1-4 hours. The progress can be monitored by observing the disappearance of the DDQ color and by TLC. The reduced hydroquinone (DDQH₂) often precipitates from nonpolar solvents, providing a visual indicator of reaction progress.[15]

-

Workup: Upon completion, filter the reaction mixture to remove the precipitated DDQH₂.

-

Isolation: Wash the filtrate with aqueous sodium bisulfite solution to quench any remaining DDQ, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Analysis: The resulting stable phenoxy radical can be characterized by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. Further reactions may be performed in situ on the radical species.

Summary and Outlook

The hydroxyl group of this compound exhibits a rich and tunable reactivity profile. Its acidity is enhanced by the para-fluoro substituent, facilitating phenoxide formation for subsequent Sₙ2 reactions like O-alkylation . The significant steric hindrance from the ortho-methyl groups necessitates carefully chosen methodologies, such as phase-transfer catalysis, for efficient O-acylation . Finally, as a classic hindered phenol, it readily undergoes one-electron oxidation to form a stable phenoxy radical. Understanding these distinct reaction pathways—governed by a delicate balance of steric and electronic factors—is paramount for scientists aiming to incorporate this valuable structural motif into complex molecules, from novel pharmaceuticals to advanced polymer materials.

References

- 1. Khan Academy [khanacademy.org]

- 2. c. Below are the different substituted phenols. Give the acidic on substi.. [askfilo.com]

- 3. vanderbilt.edu [vanderbilt.edu]

- 4. scribd.com [scribd.com]

- 5. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 6. dakenchem.com [dakenchem.com]

- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 8. francis-press.com [francis-press.com]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. O-Acylation of Substituted Phenols with Various Alkanoyl Chloride...: Ingenta Connect [ingentaconnect.com]

- 12. Acylation of phenols to phenolic esters with organic salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. revroum.lew.ro [revroum.lew.ro]

- 14. Na2CO3-Catalyzed O-Acylation of Phenols for the Synthesis of Aryl Carboxylates with Use of Alkenyl Carboxylates [organic-chemistry.org]

- 15. DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. chemistry.du.ac.in [chemistry.du.ac.in]

A Theoretical Guide to the Electronic Properties of 4-Fluoro-2,6-dimethylphenol: A Computational Chemistry Perspective

Introduction

Substituted phenols are a cornerstone class of compounds in medicinal chemistry, materials science, and industrial synthesis. Their electronic characteristics, governed by the interplay of substituents on the aromatic ring, dictate their reactivity, intermolecular interactions, and overall utility. 4-Fluoro-2,6-dimethylphenol presents a unique electronic profile due to the combined effects of an electron-withdrawing fluorine atom and two electron-donating methyl groups. Understanding these properties at a quantum level is crucial for predicting its behavior and designing novel molecules for applications ranging from targeted pharmaceuticals to advanced polymers.[1]

Computational chemistry provides a powerful lens to investigate molecular properties that may be difficult or time-consuming to measure experimentally.[2] This technical guide outlines a robust theoretical framework using Density Functional Theory (DFT) to elucidate the key electronic properties of this compound. We will detail the computational methodology, explore the analysis of fundamental electronic descriptors, and discuss the practical implications of these findings for scientific research and development.

Section 1: The Theoretical Framework – Density Functional Theory (DFT)

To accurately model the electronic structure of this compound, Density Functional Theory (DFT) stands out as the method of choice. DFT offers a favorable balance between computational cost and accuracy, making it ideal for studying pharmaceutically relevant molecules.[3][4] Unlike more computationally intensive ab initio methods, DFT calculates the electronic properties based on the molecule's electron density, providing a reliable and efficient approach.[5]

Causality Behind Method Selection

-

Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): The B3LYP hybrid functional is one of the most widely used and well-benchmarked functionals for organic molecules.[6] It incorporates both exchange and correlation functionals, providing a high degree of accuracy for predicting geometries, vibrational frequencies, and electronic properties of substituted phenols.[4][7] Its reliability for similar systems is well-documented, making it a trustworthy choice for this analysis.[8][9]

-

Basis Set - 6-311++G(d,p): The choice of a basis set is critical for obtaining accurate results. The 6-311++G(d,p) basis set is a Pople-style, triple-zeta basis set that offers significant flexibility.

-

6-311G : Indicates a triple-zeta basis set, providing a more accurate description of the valence electrons compared to smaller sets.

-

++ : Adds diffuse functions on both heavy atoms and hydrogen. These are essential for accurately describing systems with lone pairs and for modeling non-covalent interactions, which are critical in drug-receptor binding.[10]

-

(d,p) : Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is necessary to correctly model chemical bonds in a molecular environment.

-

This combination of the B3LYP functional and the 6-311++G(d,p) basis set has been shown to yield reliable results for the structural and electronic properties of substituted phenols and related aromatic systems.[8][11][12]

Section 2: Computational Workflow Protocol

The following protocol outlines a self-validating system for the theoretical analysis of this compound. Each step builds upon the previous one to ensure the final results are derived from a stable and reliable molecular configuration.

Step-by-Step Methodology:

-

Structure Input:

-

Construct the 3D structure of this compound using a molecular builder (e.g., GaussView, Avogadro).

-

Perform an initial geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

-

-

Geometry Optimization:

-

Perform a full geometry optimization using DFT at the B3LYP/6-311++G(d,p) level of theory. This step calculates the forces on each atom and adjusts their positions until a minimum on the potential energy surface is found.

-

Validation: Confirm that the optimization has converged to a true minimum by performing a frequency calculation at the same level of theory. The absence of imaginary frequencies validates the structure as a stable point.

-

-

Electronic Property Calculation:

-

Using the optimized geometry, perform a single-point energy calculation to derive the final electronic properties.

-

This calculation will yield the molecular orbitals (including HOMO and LUMO), atomic charges, and the electrostatic potential.

-

-

Data Analysis and Visualization:

-

Extract the energies of the HOMO and LUMO to calculate the energy gap and global reactivity descriptors.

-

Generate the Molecular Electrostatic Potential (MEP) map by plotting the potential on the molecule's electron density surface.

-

Analyze the output file for the Mulliken atomic charges.

-

Visualize orbitals and MEP maps using appropriate software.

-

Section 3: Analysis of Key Electronic Properties

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's electronic behavior.[13]

-

HOMO: Represents the ability to donate an electron (nucleophilicity). A higher HOMO energy indicates a better electron donor.

-

LUMO: Represents the ability to accept an electron (electrophilicity). A lower LUMO energy indicates a better electron acceptor.[14]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A small gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron.[13][15]

Molecular Electrostatic Potential (MEP) Map

The MEP is a 3D map of the electrostatic potential plotted on the surface of a molecule.[16] It is an invaluable tool for predicting intermolecular interactions and reactive sites.[17][18]

-

Red Regions (Negative Potential): Indicate areas of high electron density (e.g., lone pairs on oxygen). These are the most likely sites for electrophilic attack.[19]

-

Blue Regions (Positive Potential): Indicate areas of low electron density (e.g., acidic protons like the hydroxyl hydrogen). These are the most likely sites for nucleophilic attack.[19]

-

Green/Yellow Regions (Neutral Potential): Represent areas with a relatively neutral charge.

For this compound, the MEP map would likely show a strongly negative (red) region around the phenolic oxygen atom due to its lone pairs, and a strongly positive (blue) region around the hydroxyl hydrogen, making it a prime hydrogen bond donor. The fluorine atom would also contribute to a negative potential region. This map is crucial for drug development professionals to predict how the molecule might interact with a biological target's binding pocket.[20]

Atomic Charge Distribution

While MEP provides a visual overview, methods like Mulliken population analysis assign a partial atomic charge to each atom in the molecule.[21] This quantifies the electron distribution. Although sensitive to the choice of basis set, it provides a useful approximation of how electron density is shared across the molecule.[1][12] In this compound, one would expect a significant negative charge on the oxygen and fluorine atoms and a positive charge on the hydroxyl hydrogen.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity profile.[22][23][24] These are derived from conceptual DFT and provide a quantitative basis for comparing the reactivity of different molecules.[11]

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to a "harder," less reactive molecule.[15] |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of reactivity. A "softer" molecule is more reactive. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of a molecule's ability to act as an electrophile. |

Section 4: Implications for Drug Development and Materials Science

The theoretical data generated through this workflow has direct, actionable implications:

-

Rational Drug Design: The MEP map and atomic charges can guide the design of analogues with improved binding affinity to a target protein by identifying key electrostatic and hydrogen-bonding interaction sites.[17][20] A medicinal chemist can use this information to modify the molecule to enhance complementarity with a receptor.[25][26]

-

Predicting Reactivity and Metabolism: The HOMO-LUMO gap and global reactivity descriptors provide insights into the molecule's susceptibility to metabolic reactions (e.g., oxidation). A highly reactive molecule (small gap) might be less stable in a biological system.[13]

-

QSPR/QSAR Studies: The calculated electronic descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges) can be used as parameters in Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models to predict properties like pKa or biological activity for a series of related compounds.[27][28]

-

Materials Science: For polymer science, understanding the electronic properties helps predict how this phenolic monomer might participate in polymerization reactions and what properties (e.g., thermal stability, electronic conductivity) the resulting polymer might possess.

Conclusion

The theoretical study of this compound using Density Functional Theory provides a profound understanding of its electronic structure and reactivity. By employing a robust computational protocol centered on the B3LYP functional and a flexible 6-311++G(d,p) basis set, we can reliably predict and analyze key properties such as the frontier molecular orbitals, molecular electrostatic potential, and global reactivity descriptors. These computational insights are not merely academic; they serve as a critical predictive tool for researchers in drug discovery and materials science, enabling more efficient design cycles and a deeper understanding of molecular behavior.

References

- 1. Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | East European Journal of Physics [periodicals.karazin.ua]

- 2. Computational chemistry - Wikipedia [en.wikipedia.org]

- 3. A Review of Density Functional Theory Quantum Mechanics as Applied to Pharmaceutically Relevant Systems | Bentham Science [benthamscience.com]

- 4. A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. theory dft b3lyp: Topics by Science.gov [science.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study [mdpi.com]

- 10. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]

- 11. Density Functional Theory, Chemical Reactivity, Pharmacological Potential and Molecular Docking of Dihydrothiouracil-Indenopyridopyrimidines with Human-DNA Topoisomerase II [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 15. irjweb.com [irjweb.com]

- 16. MEP [cup.uni-muenchen.de]

- 17. chemrxiv.org [chemrxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

- 21. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. scilit.com [scilit.com]

- 25. mdpi.com [mdpi.com]

- 26. scispace.com [scispace.com]

- 27. [PDF] Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes | Semantic Scholar [semanticscholar.org]

- 28. xray.cz [xray.cz]

Physical and chemical properties of 4-Fluoro-2,6-dimethylphenol

An In-depth Technical Guide to 4-Fluoro-2,6-dimethylphenol

Introduction: Unveiling a Versatile Fluorinated Phenolic Building Block

This compound is a substituted aromatic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique structural architecture, featuring a hydroxyl group flanked by two sterically hindering methyl groups and a para-positioned fluorine atom, imparts a distinct combination of reactivity and physicochemical properties. The fluorine substituent is of particular note; its incorporation into organic molecules is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering field-proven insights and detailed protocols essential for its application in advanced research and development.

Section 1: Core Physicochemical Properties

A foundational understanding of a compound's physical properties is paramount for its effective use in experimental design, from reaction setup to purification and formulation. The properties of this compound are summarized below.

Tabulated Physical and Chemical Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 2338-56-9 | [1][2] |

| Molecular Formula | C₈H₉FO | [1][3] |

| Molecular Weight | 140.15 g/mol | [1][3] |

| Appearance | Solid | |

| Melting Point | 22 - 23 °C (72 - 73 °F) | |

| Boiling Point | 211 - 212 °C (412 - 414 °F) | |

| pKa | Data not explicitly available for the fluoro-derivative. The parent compound, 2,6-dimethylphenol, has a pKa of approximately 9.92 to 10.59. The electron-withdrawing nature of fluorine is expected to slightly decrease the pKa (increase acidity) compared to the parent compound. | [4][5] |

| Solubility | While specific data for this compound is limited, its parent compound, 2,6-dimethylphenol, is slightly soluble in water but shows good solubility in organic solvents like ethanol, diethyl ether, and chloroform. Similar behavior is expected. | [6] |

Structural and Spectroscopic Identity

The identity and purity of this compound are unequivocally established through its unique spectroscopic signature.

-

Chemical Identifiers:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show three distinct signals: a singlet for the two equivalent methyl groups (CH₃), a singlet or narrowly split signal for the two equivalent aromatic protons (Ar-H), and a broad singlet for the phenolic hydroxyl proton (OH). The integration ratio would be 6:2:1, respectively.

-

¹³C NMR: The spectrum will display characteristic signals for the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant. Signals for the methyl carbons will appear in the aliphatic region.

-

¹⁹F NMR: A single resonance is expected, providing a direct confirmation of the fluorine's presence and chemical environment.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch characteristic of phenols (around 3200-3600 cm⁻¹), C-H stretches for the methyl and aromatic groups (around 2850-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹), and a strong C-F stretch (around 1100-1300 cm⁻¹).

-

Mass Spectrometry (MS): The electron ionization mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 140, corresponding to the molecular weight of the compound.

Section 2: Synthesis, Reactivity, and Mechanistic Considerations

Synthetic Pathways

The synthesis of substituted phenols often involves multi-step sequences. While various specific methods exist, a common conceptual approach involves the targeted functionalization of a pre-existing phenol or the construction of the phenol ring from acyclic precursors. For instance, a plausible route could involve the fluorination of 2,6-dimethylphenol or the diazotization of 4-amino-2,6-dimethylphenol followed by a Schiemann reaction or related fluorination method.

A more direct industrial method involves the gas-phase catalytic alkylation of phenol with methanol over a suitable catalyst to produce 2,6-dimethylphenol, which can then be further functionalized.[7] Another patented process describes producing 2,6-dimethylphenol via the rearrangement of a tertiary butyl group from 4-tert-butyl-2,6-dimethylphenol, which is then separated by distillation.[8]

Below is a conceptual workflow for a laboratory-scale synthesis.

Caption: Conceptual workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its three key functional components: the hydroxyl group, the aromatic ring, and the fluorine atom.

-

Hydroxyl Group: As a phenol, the hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide is a key intermediate for O-alkylation (Williamson ether synthesis) and O-acylation to form ethers and esters, respectively.

-

Aromatic Ring: The hydroxyl group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the two ortho positions are blocked by methyl groups. The para position is occupied by fluorine. This leaves the meta positions (3 and 5) as potential, though less favorable, sites for substitution. The fluorine atom is deactivating via induction but can be substituted under harsh nucleophilic aromatic substitution conditions.

-

Influence of Substituents: The steric hindrance from the two ortho-methyl groups can significantly impact the accessibility of the hydroxyl group, potentially slowing down reactions that require direct interaction at the oxygen atom.

Caption: Logical diagram of substituent effects on the molecule's reactivity.

Section 3: Applications in Drug Development and Advanced Materials

The utility of this compound primarily lies in its role as a sophisticated building block.

-

Medicinal Chemistry: Fluorinated phenols are valuable precursors in the synthesis of complex pharmaceutical agents. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can improve binding affinity to target proteins through favorable electrostatic interactions.

-

Porphyrin and Chlorin Synthesis: Research has demonstrated the use of related aldehydes (derived from the corresponding phenol) in the synthesis of tetrakis-(4-fluoro,2,6-dimethylphenyl)-porphyrin (TFP).[9] These porphyrin structures are fundamental to applications in photodynamic therapy, catalysis, and the development of artificial photosynthetic systems. The steric bulk of the 2,6-dimethylphenyl groups helps to prevent aggregation of the porphyrin macrocycles, a crucial feature for maintaining their photophysical properties.[9]

-

Polymer Science: Substituted phenols, particularly 2,6-dimethylphenol, are key monomers for the production of high-performance polymers like poly(p-phenylene oxide) (PPO). The fluoro-substituted variant could be explored for creating specialty polymers with modified thermal stability, dielectric properties, or chemical resistance.

Section 4: Safety, Handling, and Experimental Protocols

Hazard Identification and Safe Handling

Based on safety data for closely related compounds like 2,4-dimethylphenol and other substituted phenols, this compound should be handled with care.

-

Primary Hazards: The compound is likely to be toxic if swallowed or in contact with skin. It may cause severe skin burns and eye damage and could cause an allergic skin reaction. It is also noted as being toxic to aquatic life with long-lasting effects.

-

Handling Precautions:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10]

-

Avoid breathing dust or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Keep it locked up or in an area accessible only to qualified personnel.

-

Disposal: Dispose of contents and container to an approved waste disposal plant, following all local, regional, and national regulations.

Self-Validating Protocol: Purity Assessment by Quantitative NMR (qNMR)

This protocol describes a self-validating system to determine the precise purity of a batch of this compound, a critical step before its use in sensitive applications like drug synthesis.

-

Objective: To accurately quantify the purity of a this compound sample using an internal standard.

-

Principle (The Self-Validating System): qNMR relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known mass and purity, one can calculate the analyte's purity. The choice of non-overlapping signals for both the analyte and standard provides an internal validation of the measurement.

-

Materials & Instrumentation:

-

This compound (analyte)

-

Maleic acid (certified internal standard)

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆)

-

Analytical balance (4-5 decimal places)

-

Class A volumetric flasks

-

NMR spectrometer (≥ 400 MHz) with calibrated pulse widths

-

-

Step-by-Step Methodology:

-

Preparation of the Internal Standard: Accurately weigh approximately 10 mg of maleic acid into a vial. Record the exact mass.

-

Preparation of the Analyte: On the same balance, accurately weigh approximately 20 mg of this compound into the same vial. Record the exact mass. Causality Note: Weighing into the same vial minimizes transfer errors.

-

Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial to dissolve both solids completely. Causality Note: DMSO-d₆ is chosen as it solubilizes both the analyte and the polar standard, and its residual peak does not overlap with key signals. The phenolic OH proton is also clearly visible and does not exchange as rapidly as in other solvents.

-

Transfer: Transfer the solution to a clean, dry NMR tube.

-

NMR Acquisition:

-

Load the sample into the spectrometer and allow it to thermally equilibrate.

-

Acquire a ¹H NMR spectrum with parameters optimized for quantification: a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds) and a calibrated 90° pulse angle.

-

-

Data Processing and Analysis:

-

Phase and baseline the spectrum carefully.

-

Integrate the signal for the two aromatic protons of this compound. Let this integral be I_analyte .

-

Integrate the signal for the two vinyl protons of maleic acid (internal standard). Let this integral be I_std .

-

Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

-

N = Number of protons for the integrated signal (N_std = 2, N_analyte = 2)

-

M = Molar mass (M_analyte = 140.15 g/mol , M_std = 116.07 g/mol )

-

m = Mass weighed

-

P_std = Purity of the internal standard (e.g., 99.9%)

-

-

-

-

Trustworthiness: The protocol is self-validating because any significant overlap of signals or presence of interfering impurities would be immediately visible in the spectrum, invalidating the result and prompting re-analysis or purification. The use of a certified standard provides traceability and ensures accuracy.

References

- 1. This compound | C8H9FO | CID 12592554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2338-56-9 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. dakenchem.com [dakenchem.com]

- 5. 2,6-Dimethylphenol CAS#: 576-26-1 [m.chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. US3714269A - Process for producing 2,6-dimethylphenol - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Notes & Protocols: 4-Fluoro-2,6-dimethylphenol as a Versatile Precursor for Active Pharmaceutical Ingredient (API) Synthesis

Introduction: The Strategic Importance of Fluorinated Phenols in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacological properties. The trifluoromethyl group, in particular, can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity.[1] 4-Fluoro-2,6-dimethylphenol emerges as a valuable and versatile precursor in this context. Its unique structure, featuring a reactive hydroxyl group, a metabolically robust fluorine atom at the para position, and two ortho-methyl groups, provides a scaffold that is both sterically defined and electronically tuned for advanced API synthesis.

The ortho-methyl groups offer steric hindrance, which can direct reactions to specific sites and influence the conformation of the final molecule. This steric shielding can also protect the phenolic oxygen or adjacent positions from unwanted metabolic transformations in vivo. The para-fluoro substituent is a bioisostere for a hydrogen atom but imparts significantly different electronic properties, often leading to improved metabolic stability and enhanced binding interactions with target proteins. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a key building block in the synthesis of complex pharmaceutical intermediates.

Physicochemical Properties and Safety Data

A thorough understanding of the precursor's properties is fundamental for safe handling and successful experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 2,6-Dimethyl-4-fluorophenol | [2][3] |

| CAS Number | 2338-56-9 | [2][4] |

| Molecular Formula | C₈H₉FO | [2][3] |

| Molecular Weight | 140.15 g/mol | [2][3] |

| Appearance | Solid | [5] |

| Melting Point | 43-45 °C (approx.) | [6] |

| Boiling Point | 203 °C (approx.) | [6] |

| Solubility | Soluble in organic solvents like alcohol, ether; slightly soluble in water. | [6] |

Safety and Handling Precautions

This compound and its related compounds are classified as hazardous and require careful handling in a controlled laboratory environment.[7][8][9]

-

Hazard Statements: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. May cause an allergic skin reaction and respiratory irritation.[5][7][10]

-

Precautionary Measures:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][9]

-

Avoid breathing dust, fumes, or vapors.[7]

-

Wash hands and any exposed skin thoroughly after handling.[8]

-

In case of contact with eyes or skin, rinse immediately and copiously with water for at least 15 minutes and seek immediate medical attention.[9][10]

-

If swallowed, rinse mouth and call a POISON CENTER or doctor immediately. Do NOT induce vomiting.[7][10]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep locked up or in an area accessible only to qualified personnel.[7]

Application in API Synthesis: Synthesis of Aryl Ether Intermediates

One of the most fundamental and powerful applications of this compound in API synthesis is its use as a nucleophile in substitution reactions to form aryl ether linkages. These ethers are common motifs in a wide range of biologically active molecules. The following protocol details a representative S_N2 (Substitution Nucleophilic Bimolecular) reaction, a cornerstone of organic synthesis, to prepare a key intermediate.[11][12]

Workflow for Aryl Ether Synthesis

The overall process involves the deprotonation of the phenol to form a more potent nucleophile (a phenoxide), followed by its reaction with an alkyl halide.

References

- 1. jelsciences.com [jelsciences.com]

- 2. This compound | C8H9FO | CID 12592554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | 2338-56-9 [chemicalbook.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. nbinno.com [nbinno.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. bg.cpachem.com [bg.cpachem.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

Application Note: A Robust HPLC Protocol for the Analysis of 4-Fluoro-2,6-dimethylphenol

Abstract

This application note presents a detailed, reliable, and reproducible High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Fluoro-2,6-dimethylphenol. This protocol is specifically designed for researchers, scientists, and professionals in the drug development and chemical analysis fields. The method utilizes reversed-phase chromatography with a C18 column and UV detection, ensuring high sensitivity and specificity. The scientific rationale behind each parameter selection is thoroughly discussed to provide a comprehensive understanding of the methodology.

Introduction

This compound is a substituted phenol of increasing interest in pharmaceutical and chemical synthesis. Its unique structure, featuring a fluorine atom and two methyl groups on the phenolic ring, imparts specific chemical properties that are leveraged in the development of novel compounds. Accurate and precise quantification of this analyte is crucial for reaction monitoring, purity assessment, and quality control. This document provides a comprehensive guide to its analysis by HPLC.

The fundamental principle of the described method is reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. The separation is primarily driven by the hydrophobic interactions between the analyte and the stationary phase.[1] The elution of this compound is modulated by adjusting the polarity of the mobile phase.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

| Property | Value | Source |

| Molecular Formula | C₈H₉FO | [2] |

| Molecular Weight | 140.15 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 2338-56-9 | [3] |

The presence of the fluorine atom and methyl groups increases the hydrophobicity of the molecule compared to phenol, suggesting strong retention on a reversed-phase column. The phenolic hydroxyl group provides a chromophore for UV detection.

HPLC Method and Protocols

Rationale for Method Development

The chosen method parameters are grounded in the chemical nature of this compound and established principles of reversed-phase chromatography for phenolic compounds.[4][5][6]

-

Stationary Phase: A C18 column is selected due to its wide availability and proven efficacy in separating a broad range of hydrophobic compounds, including substituted phenols. The long alkyl chains of the C18 phase provide ample opportunity for hydrophobic interactions with the analyte.

-

Mobile Phase: A combination of acetonitrile and water is chosen as the mobile phase. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low viscosity.[1] The addition of a small amount of acid (phosphoric acid) to the aqueous component is crucial to suppress the ionization of the phenolic hydroxyl group (pKa of phenols is typically around 10).[7] By maintaining a low pH, the analyte remains in its neutral, more retained form, leading to sharper peaks and more reproducible retention times.

-

Detection: Phenolic compounds exhibit UV absorbance. Based on the structure of this compound, a primary detection wavelength of 270 nm is selected, with a secondary wavelength of 220 nm for confirmation, as aromatic compounds generally show strong absorbance in this region. A Diode Array Detector (DAD) is recommended to obtain the full UV spectrum for peak purity assessment.[5][6]

Recommended HPLC Parameters

| Parameter | Recommended Setting |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 80% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 270 nm |

| Run Time | 15 minutes |

Step-by-Step Experimental Protocol

-

Mobile Phase Preparation:

-

To prepare Mobile Phase A, add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Mix thoroughly and degas.

-

Mobile Phase B is HPLC-grade acetonitrile. Degas before use.

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This will be your stock solution.

-

Prepare a series of working standards by serial dilution of the stock solution with the diluent to cover the desired concentration range for calibration.

-

-

Sample Preparation:

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in the diluent.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

System Equilibration:

-

Purge the HPLC system with the mobile phase.

-

Equilibrate the column with the initial mobile phase composition (60% B) for at least 30 minutes or until a stable baseline is achieved.

-

-

Analysis:

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the prepared sample solutions.

-

System Suitability

To ensure the validity of the analytical results, the following system suitability tests should be performed:

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Repeatability (RSD of 6 injections) | ≤ 2.0% |

| Correlation Coefficient (r²) of Calibration Curve | ≥ 0.999 |

Visualizations

Analytical Workflow

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable protocol for the quantitative analysis of this compound. The use of a standard C18 column with a simple acidic mobile phase gradient and UV detection makes this method accessible to most analytical laboratories. By following the outlined steps and system suitability criteria, researchers can achieve accurate and precise results for a variety of applications, from process monitoring to quality control of final products.

References

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 2. This compound | C8H9FO | CID 12592554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2338-56-9 [chemicalbook.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dakenchem.com [dakenchem.com]

Application Notes and Protocols: The Strategic Role of 4-Fluoro-2,6-dimethylphenol in the Synthesis of Advanced Kinase Inhibitors

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction: The Imperative for Precision in Kinase Inhibitor Synthesis

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy, offering significant clinical benefits. A key challenge in this field lies in the design of inhibitors with high potency, selectivity, and favorable pharmacokinetic profiles. The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and membrane permeability.[1]

This document provides a comprehensive guide to the application of 4-Fluoro-2,6-dimethylphenol , a versatile fluorinated building block, in the synthesis of clinically relevant kinase inhibitors. We will focus on a detailed, multi-step synthetic route to Trametinib , a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases, which are key components of the RAS/RAF/MEK/ERK pathway.[2] While not a direct starting material in all published routes, this guide elucidates a logical and feasible synthetic pathway commencing with this compound, thereby showcasing its potential as a valuable starting material in the synthesis of complex kinase inhibitors.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful synthesis.

| Property | Value |

| Molecular Formula | C₈H₉FO |

| Molecular Weight | 140.15 g/mol |

| CAS Number | 2338-56-9 |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 43-46 °C |

| Boiling Point | 203 °C |